molecular formula C21H24ClN3O2 B11396539 N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide

N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide

Cat. No.: B11396539
M. Wt: 385.9 g/mol
InChI Key: KBRKOBZFKUXDLJ-UHFFFAOYSA-N
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Description

N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYPENTANAMIDE is a synthetic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes a benzodiazole ring, a chlorophenyl group, and a hydroxypentanamide moiety. Its unique chemical properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYPENTANAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This is achieved through a Friedel-Crafts alkylation reaction, where the benzodiazole ring is alkylated with a chlorophenyl methyl halide.

    Attachment of the Hydroxypentanamide Moiety: This step involves the reaction of the intermediate with a suitable hydroxypentanamide derivative under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYPENTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines or alcohols.

    Substitution Products: Compounds with substituted chlorophenyl groups.

Scientific Research Applications

N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYPENTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYPENTANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins.

    Pathways Involved: The compound can modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYPENTANAMIDE
  • N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYPENTANAMIDE

Uniqueness

N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYPENTANAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H24ClN3O2

Molecular Weight

385.9 g/mol

IUPAC Name

N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-4-hydroxypentanamide

InChI

InChI=1S/C21H24ClN3O2/c1-15(26)6-11-21(27)23-13-12-20-24-18-4-2-3-5-19(18)25(20)14-16-7-9-17(22)10-8-16/h2-5,7-10,15,26H,6,11-14H2,1H3,(H,23,27)

InChI Key

KBRKOBZFKUXDLJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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